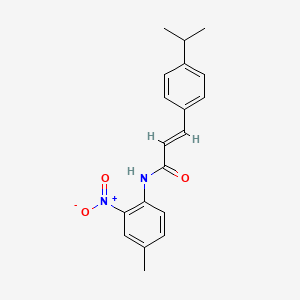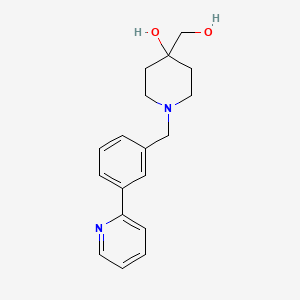
4-(hydroxymethyl)-1-(3-pyridin-2-ylbenzyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(hydroxymethyl)-1-(3-pyridin-2-ylbenzyl)piperidin-4-ol is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as HPPH, and it has been found to have a wide range of potential applications in the fields of medicine and biochemistry. In
作用機序
The mechanism of action of HPPH involves its ability to bind to specific proteins and enzymes in biological systems. HPPH contains a piperidine ring that can interact with certain amino acid residues in proteins, leading to the formation of stable complexes. This binding allows HPPH to act as a fluorescent probe, as well as potentially modulate the activity of the protein or enzyme it is bound to.
Biochemical and Physiological Effects
HPPH has been found to have a range of biochemical and physiological effects in biological systems. For example, HPPH has been shown to selectively bind to certain enzymes involved in cancer cell metabolism, leading to a decrease in cell viability. Additionally, HPPH has been found to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using HPPH in lab experiments is its high selectivity for certain proteins and enzymes. This allows researchers to study specific molecules in living cells and tissues with greater precision. Additionally, HPPH is a relatively small molecule, which can make it easier to use in experiments compared to larger fluorescent probes.
However, there are also limitations to using HPPH in lab experiments. For example, HPPH can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. Additionally, the binding of HPPH to proteins and enzymes can be influenced by factors such as pH and temperature, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving HPPH. One area of interest is the development of new synthesis methods for HPPH that are more efficient and scalable. Additionally, researchers are exploring the use of HPPH in new applications, such as the detection of specific biomolecules in clinical samples. Finally, there is ongoing research into the biochemical and physiological effects of HPPH, which may lead to new therapeutic applications in the future.
合成法
HPPH can be synthesized through a multi-step process involving the reaction of several different chemical compounds. One common synthesis method involves the reaction of 3-pyridin-2-ylbenzaldehyde with piperidine, followed by the addition of formaldehyde and reduction of the resulting product. This process results in the formation of HPPH, which can be purified using various methods such as column chromatography or recrystallization.
科学的研究の応用
HPPH has been studied extensively in scientific research due to its potential applications in the fields of medicine and biochemistry. One of the primary uses of HPPH is as a fluorescent probe for imaging biological systems. HPPH has been found to bind selectively to certain proteins and enzymes, allowing researchers to visualize and study these molecules in living cells and tissues.
特性
IUPAC Name |
4-(hydroxymethyl)-1-[(3-pyridin-2-ylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-14-18(22)7-10-20(11-8-18)13-15-4-3-5-16(12-15)17-6-1-2-9-19-17/h1-6,9,12,21-22H,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOHIJUTFYUWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)O)CC2=CC(=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-(3-pyridin-2-ylbenzyl)piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

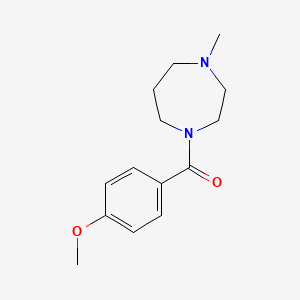

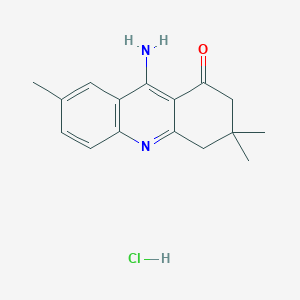
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5494888.png)
![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)
![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494926.png)
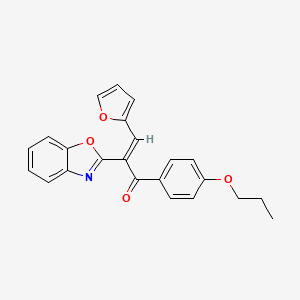
![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5494935.png)
![methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5494942.png)
![2-(cyclopropylmethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5494949.png)
